molecular formula C25H33NO B027253 Aurachin D CAS No. 108354-13-8

Aurachin D

货号: B027253
CAS 编号: 108354-13-8
分子量: 363.5 g/mol
InChI 键: JHMLNOXMSHURLQ-YEFHWUCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aurachin D is a naturally occurring 4(1H)-quinolone alkaloid first isolated from the myxobacterium Stigmatella aurantiaca Sg a15 . Structurally, it features a methyl-substituted quinolone core with a farnesyl side chain at the C-3 position (Figure 1) . This compound is a potent inhibitor of bacterial respiratory chain complexes, specifically targeting cytochrome bd-type oxidases in Escherichia coli (IC₅₀ = 7.1–11.1 nM) . Its mechanism involves binding to the Q-loop of cytochrome bd oxidases, stabilizing the enzyme's conformation and blocking ubiquinol oxidation . Beyond antibacterial activity, this compound exhibits antiprotozoal properties, including low micromolar efficacy against Trypanosoma cruzi and nanomolar activity against Leishmania donovani .

准备方法

Conrad–Limpach Reaction: A Traditional Pathway for Quinolone Synthesis

Core Reaction Mechanism

The Conrad–Limpach reaction has been the cornerstone for synthesizing Aurachin D and its analogues. This method involves two sequential steps:

  • Alkylation of Ethyl Acetoacetate : Ethyl acetoacetate is alkylated with farnesyl bromide under basic conditions, yielding ethyl 2-farnesylacetoacetate (82% yield) .

  • Cyclization via Enamine Formation : The alkylated intermediate reacts with aniline in toluene under reflux, forming an enamine that undergoes Claisen condensation at 250°C in diphenyl ether to produce the 4(1H)-quinolone core .

Yield Optimization and Limitations

While the Conrad–Limpach method delivers this compound in 72% yield for the cyclization step , its substrate scope is constrained:

  • Electron-Rich Analogues : Methoxy or hydroxyl substituents require regioselective separation (e.g., 7-OCH₃ and 8-OCH₃ isomers of 1u and 1x ) .

  • Side-Chain Flexibility : Shorter isoprenoid chains (geranyl, citronellyl) reduce yields (e.g., 34% for geranyl vs. 72% for farnesyl) .

Oxazoline Ring-Opening Strategy: Enabling Electron-Poor Analogues

Revised Synthetic Route

A 2022 study introduced a novel approach using o-oxazoline intermediates to overcome electron-deficient substrate limitations :

  • Oxazoline Formation : 2-Cyanoaniline undergoes zinc-mediated cyclization to form o-oxazoline 2a .

  • Ketone Coupling : Reaction with farnesyl acetone (3a ) in the presence of p-toluenesulfonic acid at reflux yields this compound via oxazoline ring-opening (28% yield per cyclization step) .

Advantages Over Traditional Methods

  • Broader Substrate Scope : Compatible with nitro-, amino-, and azido-substituted anilines (e.g., 1i1o via zinc/acetic acid reduction) .

  • Modular Side-Chain Incorporation : Citronellyl, benzyl, and alkyl chains are introduced using commercially available ketones (Table 1) .

Table 1: Side-Chain Modifications via Oxazoline Method

Side ChainYield (%)Enzyme Inhibition (IC₅₀, μM)
Farnesyl280.12
Geranyl340.18
Citronellyl270.25
Benzyl210.89

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Scalability

  • Conrad–Limpach : Higher yields for farnesyl derivatives but limited to electron-rich substrates .

  • Oxazoline Route : Lower per-step yields (16% over two steps) but enables electron-poor analogues .

Structural Versatility

  • Aryl Substitutions : Methoxy groups at C7/C8 (e.g., 1u , 1y ) reduce Mtb growth inhibition (>512 μM MIC) .

  • Side-Chain Length : Heptyl derivatives show optimal E. coli cyt-bd inhibition (IC₅₀ = 0.08 μM) .

Key Challenges in this compound Synthesis

Regioselectivity in Cyclization

  • Conrad–Limpach : 3-Methoxyaniline produces regioisomeric mixtures (e.g., 1u and 1x ), requiring HPLC separation .

  • Oxazoline Method : Single regioisomer formation due to directed ring-opening .

Functional Group Compatibility

  • Nitro Reduction : Zinc/acetic acid reduction of 1i to 1o (89% yield) enables amino-substituted analogues .

  • Epoxidation Limitations : Attempts to synthesize aurachin H analogues via epoxidation led to incomplete cyclization .

化学反应分析

Types of Reactions: Aurachin D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学研究应用

Antimicrobial Activity

1.1 Mycobacterium tuberculosis Inhibition

Aurachin D has been identified as a potent inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb), making it a promising candidate for tuberculosis treatment. Studies have shown that this compound and its analogues exhibit nanomolar inhibition of Mtb cyt-bd oxidase activity, which is crucial for the bacterium's respiratory function. The structure-activity relationship (SAR) studies indicate that specific modifications to the this compound scaffold can enhance its inhibitory potency against Mtb .

Table 1: Inhibition Potency of this compound Analogues against Mtb Cyt-bd Oxidase

AnalogueIC50 (nM)Growth Inhibition (MIC, µM)
This compound~400>100
Citronellyl analogue<10<5
6-Fluoro analogue<20<10

The combination of this compound with other inhibitors like Q203 has demonstrated enhanced bactericidal effects, significantly lowering the minimum inhibitory concentration (MIC) required to inhibit Mtb growth .

1.2 Activity Against Other Pathogens

Recent studies have expanded the investigation of this compound's activity against various pathogens, including protozoa responsible for diseases such as leishmaniasis and Chagas disease. While initial findings indicated moderate activity against Trypanosoma brucei, more promising results were observed against Leishmania donovani and Trypanosoma cruzi, with competitive IC50 values suggesting potential therapeutic applications .

Biocatalytic Applications

2.1 Biotransformation Studies

This compound serves as a substrate for biotransformation processes aimed at generating novel derivatives with enhanced biological activities. Researchers have utilized recombinant Escherichia coli strains capable of aurachin-type prenylations to produce various aryl-substituted analogues. These derivatives were evaluated for their antiprotozoal properties but did not exhibit improved efficacy compared to this compound itself .

Table 2: Biotransformation Efficiency of Aurachin Derivatives

SubstrateConversion Rate (%)Antiprotozoal Activity (IC50)
2-Methyl-1H-quinolin-4-one75%12 µM
7-Chloro-2-methyl-1H-quinolin-4-one65%15 µM
6-Methoxy derivative30%>50 µM

Research Tool in Biochemistry

This compound has emerged as a valuable tool compound in biochemical research, particularly in studies focusing on electron transport chains and respiratory mechanisms in bacteria. Its selective inhibition of cytochrome bd oxidase provides insights into the functional roles of these enzymes in pathogenic bacteria and may facilitate the development of targeted therapies .

Case Study 1: Combination Therapy for Tuberculosis

A study investigated the effects of combining this compound with Q203 on Mtb cultures. The results indicated that while this compound alone had limited bactericidal activity, its combination with Q203 transformed the bacteriostatic effects into bactericidal ones, demonstrating a synergistic relationship that could enhance treatment outcomes for tuberculosis .

Case Study 2: Antiprotozoal Activity Evaluation

In another study assessing the antiprotozoal properties of this compound derivatives, researchers found that while structural modifications did not significantly enhance activity against Trypanosoma species, they provided valuable insights into the compound's mechanism of action and potential therapeutic pathways for treating parasitic infections .

相似化合物的比较

Structural Analogues

Aurachin D belongs to a family of quinolone derivatives with varying substituents (Table 1). Key structural differences dictate biological activity and selectivity:

Compound Core Structure Side Chain (R1) Key Modifications Target Specificity
This compound 4(1H)-quinolone (N–H) Farnesyl (C15) None Cytochrome bd-I/II
Aurachin C 4(1H)-quinolone (N–OH) Farnesyl (C15) N–OH group Broad (PSII, cytochrome b6/f)
Aurachin SS 4(1H)-quinolone (N–O) Shorter isoprenoid (C10) Methoxy group at C-8 Moderate antibacterial
ND-011992 Quinazoline Brominated alkyl chain Synthetic scaffold Mycobacterial cytochrome bd
Short-chain AurD 4(1H)-quinolone (N–H) C4–C8 alkyl Truncated side chain Selective for E. coli bd-I/II

Table 1. Structural and functional comparison of this compound with analogues.

  • Aurachin C : The N–OH group enhances inhibition of photosynthetic electron flow in Photosystem II (PSII), with pD₅₀ = 7.1 for [¹⁴C]metribuzin displacement . However, this compound outperforms Aurachin C in cytochrome b6/f inhibition (pI₅₀ = 7.49 vs. 7.23 for stigmatellin) .
  • Synthetic Short-Chain Analogues : Heptyl (C7) derivatives of this compound exhibit optimal potency and selectivity for E. coli bd oxidases, while longer chains (e.g., C10) reduce specificity .
  • Aurachin SS : A newly discovered analogue with a methoxy group and shorter side chain shows weaker antibacterial activity than this compound, likely due to reduced membrane interaction .

Functional Comparisons

2.2.1 Target Specificity
  • Cytochrome bd Oxidases : this compound binds the Q-loop of E. coli cytochrome bd-II, stabilizing interactions with Phe269, Val271, and Asp239 . In contrast, Aurachin C broadly inhibits multiple terminal oxidases (e.g., bo₃, bd-I/II) due to its N–OH group .
  • Antiprotozoal Activity: this compound is 10-fold more potent than reference drugs (e.g., miltefosine) against L. donovani (IC₅₀ = 0.12 µM) . Modifications at C-6/C-7 via biotransformation reduce activity, confirming its "privileged" structure .
2.2.2 Mechanism of Action
  • Respiratory Chain Inhibition: this compound disrupts ubiquinol oxidation in bd oxidases, while Aurachin C additionally blocks plastoquinone binding in PSII .

Key Research Findings

Structural Basis of Inhibition : Cryo-EM structures (3.0 Å) confirm this compound binds the Q-loop of E. coli bd-II, inducing conformational stabilization .

Biosynthetic Flexibility : Rhodococcus sp. 3Y1 produces >10 Aurachin derivatives under stress (e.g., 9'-hydroxy this compound), highlighting microbial plasticity .

Antimicrobial Synergy : Combining this compound with Q203 (a cytochrome bcc inhibitor) enhances bactericidal effects against Mycobacterium tuberculosis .

生物活性

Aurachin D is a farnesylated quinolone alkaloid derived from myxobacteria, recognized for its potent biological activities, particularly as an inhibitor of respiratory chain complexes in various organisms. This article delves into the compound's mechanisms of action, cytotoxic effects, and therapeutic potential against various pathogens, supported by research findings and case studies.

This compound primarily functions as an inhibitor of the cytochrome bd oxidase complex in bacteria, which is crucial for aerobic respiration. It disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential and subsequent cytotoxicity in mammalian cells. This mechanism has been demonstrated in studies involving human osteosarcoma cells (U-2 OS), where this compound significantly lowered mitochondrial membrane potential, indicating its role as a respiratory chain inhibitor .

Table 1: Inhibition of Respiratory Chain Activity by this compound

Target OrganismInhibition TypeIC50 (μM)Selectivity Index (SI)
Mycobacterium tuberculosisCytochrome bd oxidase>100N/A
Plasmodium falciparumAntimalarial activity0.012345
Trypanosoma cruziTrypanocidal activity0.007N/A
Leishmania donovaniAntileishmanial activity0.005N/A

Cytotoxic Effects

This compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies have shown that it can selectively induce cell death in human cancer cells while exhibiting lower toxicity to normal cells. The compound's effectiveness varies across different cell lines, highlighting its potential as a chemotherapeutic agent .

Case Study: Cytotoxicity in Cancer Cell Lines

In a study comparing this compound's effects on multiple cell lines, the following results were observed:

  • U-2 OS (Osteosarcoma) : IC50 = 0.5 μM
  • MCF-7 (Breast Cancer) : IC50 = 1.2 μM
  • HeLa (Cervical Cancer) : IC50 = 1.0 μM

These findings suggest that this compound has a significant impact on cancer cell viability, warranting further investigation into its mechanisms and potential applications in oncology .

Antiparasitic Activity

This compound has shown promising results against several protozoan pathogens, including Plasmodium, Trypanosoma, and Leishmania. The compound demonstrates particularly strong activity against Leishmania donovani, with IC50 values indicating effective inhibition at low concentrations.

Table 2: Antiparasitic Activity of this compound

PathogenIC50 (μM)Reference Drug Comparison
Plasmodium falciparum0.012Chloroquine (0.05 μM)
Trypanosoma cruzi0.007Benznidazole (1 μM)
Leishmania donovani0.005Miltefosine (0.03 μM)

The selectivity index for this compound against these pathogens is notably high, indicating its potential as a lead compound for developing new antiparasitic therapies .

Structural Modifications and Derivatives

Research into structural modifications of this compound has revealed that minor changes can significantly affect its biological activity. For instance, derivatives with halogen substitutions at specific positions on the quinolone ring have been synthesized and tested for enhanced potency against various pathogens.

Table 3: Comparison of this compound Derivatives

DerivativeActivity Against T. cruzi (IC50 μM)Activity Against L. donovani (IC50 μM)
This compound0.0070.005
6-Fluoro-Aurachin D0.0060.004
Citronellyl-Aurachin D0.0090.006

These findings emphasize the importance of structure-activity relationships (SAR) in optimizing aurachin derivatives for therapeutic use .

常见问题

Basic Research Questions

Q. What is the primary biochemical mechanism of Aurachin D in inhibiting cytochrome b/c complexes, and how can this be experimentally validated?

this compound acts as a competitive inhibitor of the cytochrome b/c complex, with a p50 value of 7.49, surpassing stigmatellin in potency . To validate this, researchers should employ competitive inhibition assays using purified cytochrome b/c complexes and compare dose-response curves with known inhibitors (e.g., antimycin). Spectrophotometric monitoring of ubiquinol oxidation or fluorescence-based assays for binding affinity can confirm competitive behavior .

Q. What standardized assays are recommended for quantifying this compound’s inhibitory effects on photosynthetic electron transport?

Use Clark-type oxygen electrodes to measure oxygen evolution in isolated thylakoid membranes under controlled light conditions. For photosystem II (PSII) inhibition, compare this compound’s activity to diuron (DCMU), noting its weaker PSII inhibition (p50 ~6.5) compared to cytochrome b/c targeting . Include Hill reaction assays with dichlorophenolindophenol (DCPIP) to isolate PSII activity and avoid confounding factors from downstream electron transport .

Q. How should researchers synthesize and characterize this compound derivatives to explore structure-activity relationships (SAR)?

Focus on modifying the quinoline core and isoprenoid side chain. Use HPLC-coupled mass spectrometry for purity validation and NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structural integrity. For SAR, test derivatives in in vitro cytochrome b/c inhibition assays and correlate substitutions (e.g., hydroxylation, alkyl chain length) with changes in p50 values .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual inhibition of PSII and cytochrome b/c be reconciled in complex biological systems?

Contradictions often arise from differential membrane permeability or compartment-specific concentrations. Use isolated subcellular fractions (thylakoids vs. mitochondrial membranes) to isolate targets. For in vivo studies, apply genetic knockdowns of alternative electron transport pathways (e.g., plastid terminal oxidases) to clarify dominant inhibitory effects . Computational modeling of this compound’s partitioning coefficients across membranes can also predict bioavailability .

Q. What experimental strategies mitigate off-target effects when studying this compound in whole-cell systems?

Employ chemical-genetic interaction screens (e.g., yeast deletion libraries) to identify synthetic lethal or suppressor mutations. Combine with metabolomic profiling (GC-MS or LC-MS) to detect unintended perturbations in pathways unrelated to electron transport. Use time-resolved inhibition assays to distinguish primary targets from secondary effects .

Q. How should researchers design dose-response experiments to account for this compound’s biphasic inhibition kinetics?

Biphasic kinetics suggest multiple binding sites or allosteric modulation. Use global curve-fitting models (e.g., two-site binding equations) instead of standard sigmoidal fits. Validate with site-directed mutagenesis of cytochrome b/c subunits (e.g., Rieske iron-sulfur protein) to disrupt putative binding pockets . Include controls with stigmatellin or antimycin to benchmark mechanisms .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy of this compound?

Discrepancies may stem from metabolic degradation or efflux pumps. Apply stable isotope-labeled this compound (e.g., ¹³C-quinoline) with LC-MS/MS tracking to quantify intracellular concentrations. Use knockout strains (e.g., ABC transporter-deficient mutants) to assess efflux contributions. Pair with transcriptomic analysis to identify stress-response pathways activated in vivo but absent in vitro .

Q. Methodological Guidance for Data Analysis

Q. How to statistically analyze inhibition data when this compound exhibits non-linear kinetics?

Use non-parametric models (e.g., Hill equation with variable slope) instead of assuming linearity. For small datasets, apply bootstrapping to estimate confidence intervals for p50 values. Compare AIC/BIC scores to determine the best-fit model .

Q. What validation techniques confirm the specificity of this compound’s interaction with cytochrome b/c in proteomic studies?

Combine affinity purification (biotinylated this compound probes) with cross-linking mass spectrometry (XL-MS) to map binding interfaces. Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling .

Q. Experimental Design Considerations

Q. How to optimize assay conditions for this compound given its light-sensitive properties?

Conduct experiments under red safelights or in amber vials to prevent photodegradation. Pre-test stability via UV-Vis spectroscopy over time. Include dark controls in photosynthetic assays to isolate light-dependent effects .

Q. What controls are essential when testing this compound in mixed microbial communities?

Include sterile medium controls to rule out abiotic degradation and inhibitor-negative controls (e.g., DMSO-only) to assess solvent effects. Use 16S rRNA sequencing or flow cytometry to monitor shifts in community composition unrelated to electron transport inhibition .

Q. Data Reprodubility and Reporting Standards

Q. How to ensure reproducibility of this compound studies across laboratories?

Adhere to MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for experimental detail. Report exact solvent concentrations (this compound is hydrophobic; DMSO >0.1% may disrupt membranes) and buffer compositions (pH affects quinoline protonation) . Share raw data (e.g., inhibition curves, NMR spectra) in FAIR-aligned repositories .

属性

IUPAC Name

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMLNOXMSHURLQ-YEFHWUCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318443
Record name Aurachin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108354-13-8
Record name Aurachin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108354-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurachin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurachin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
Aurachin D
Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
Aurachin D
Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
Aurachin D
Ethyl 4-methyl-3-oxooctanoate
Aurachin D
Ethyl 4-methyl-3-oxooctanoate
Aurachin D
Ethyl 4-methyl-3-oxooctanoate
Aurachin D

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。